molecular formula C21H20N2O2S B11625188 N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B11625188
M. Wt: 364.5 g/mol
InChI Key: WTYZDYKUSJEZMH-UHFFFAOYSA-N
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Description

N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in many chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2,5-dimethylaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide
  • tert-Butyl carbamate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and an amide linkage, which imparts specific electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and as a potential therapeutic agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

N-[1-(2,5-dimethylanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N2O2S/c1-14-10-11-15(2)17(13-14)22-20(19(24)16-7-4-3-5-8-16)23-21(25)18-9-6-12-26-18/h3-13,20,22H,1-2H3,(H,23,25)

InChI Key

WTYZDYKUSJEZMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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